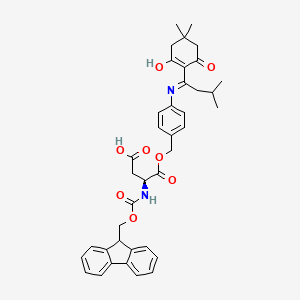
Fmoc-Asp-ODmab
描述
N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, commonly referred to as Fmoc-Asp-ODmab, is a derivative of aspartic acid. This compound is widely used in solid-phase peptide synthesis due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups. The compound is particularly useful in the synthesis of cyclic peptides and peptide libraries.
科学研究应用
N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester is extensively used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of cyclic peptides and peptide libraries.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of peptides for various industrial applications.
作用机制
Target of Action
Fmoc-Asp-ODmab is a quasi-orthogonally-protected Asp derivative . It is primarily used in the synthesis of cyclic peptides . The primary targets of this compound are peptide chains that require the incorporation of the aspartic acid residue .
Mode of Action
This compound interacts with its targets during the process of solid-phase peptide synthesis . The Fmoc group provides protection for the alpha-amino group during the synthesis process . The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This allows for the selective unmasking of side-chains, making this derivative an extremely useful tool for the preparation of cyclic peptides .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of cyclic peptides . The compound’s ability to selectively unmask side-chains allows for the creation of side-chain to side-chain lactam bridges, which are crucial in the formation of cyclic peptides .
Pharmacokinetics
Its adme properties would be largely influenced by the specific conditions of the synthesis process, including the solvents used and the presence of other protecting groups .
Result of Action
The result of this compound’s action is the successful incorporation of the aspartic acid residue into peptide chains, and the formation of cyclic peptides . This can have various effects at the molecular and cellular level, depending on the specific function of the cyclic peptide being synthesized .
Action Environment
The action of this compound is highly dependent on the environment in which it is used . Factors such as the pH of the solution, the temperature, and the presence of other chemicals can all influence its efficacy and stability . For example, the compound is typically stored at temperatures between 15-25°C to maintain its stability .
生化分析
Biochemical Properties
Fmoc-Asp-ODmab plays a significant role in biochemical reactions, particularly in the synthesis of cyclic peptides . The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This property makes this compound an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Dmab group can be selectively removed in the presence of tBu-based protecting groups, facilitating the synthesis of cyclic peptides . These peptides can then interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the Dmab group can be selectively removed in the presence of tBu-based protecting groups .
Metabolic Pathways
It is known that the compound plays a key role in the synthesis of cyclic peptides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain carboxyl group with a 4,4-dimethyl-2,6-dioxocyclohexylidene-methylbutyl (Dmab) group. The Dmab group can be selectively removed by treatment with 2% hydrazine in dimethylformamide (DMF), making it an extremely useful tool for the preparation of cyclic peptides .
Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The process includes the attachment of the protected amino acid to a resin, followed by sequential addition of other amino acids to build the desired peptide chain. The quasi-orthogonal protection allows for selective deprotection and coupling steps, facilitating the synthesis of complex peptides .
化学反应分析
Types of Reactions: N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester undergoes several types of reactions, including:
Deprotection: The Dmab group can be removed selectively using 2% hydrazine in DMF.
Coupling Reactions: The compound is used in peptide coupling reactions, where the Fmoc group is removed using piperidine, allowing the amino group to react with other amino acids.
Common Reagents and Conditions:
Hydrazine in DMF: Used for selective removal of the Dmab group.
Piperidine: Used for the removal of the Fmoc group.
Major Products Formed: The major products formed from these reactions are cyclic peptides and peptide libraries, which are essential in various research and industrial applications .
相似化合物的比较
- N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester (Fmoc-Asp-ODmab)
- N-α-Fmoc-L-glutamic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester (Fmoc-Glu-ODmab)
- N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} allyl ester (Fmoc-Asp-OAll)
Uniqueness: N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester is unique due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups. This makes it particularly advantageous for the synthesis of cyclic peptides and peptide libraries .
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGGDHLJBRXJCV-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100914 | |
| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172611-77-7 | |
| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of Fmoc-Asp-ODmab in solid-phase peptide synthesis, and how does this relate to the synthesis of cyclic peptides?
A1: this compound is a protected form of aspartic acid (Asp) attached to an ODmab linker. This linker enables the side-chain immobilization of aspartic acid onto a solid support (resin) during solid-phase peptide synthesis [, ]. This approach is particularly useful for synthesizing cyclic peptides, as demonstrated in the synthesis of the chlorofusin peptide []. By anchoring the Asp side chain to the resin, the peptide chain grows while remaining attached to the solid support. Once the linear peptide sequence is assembled, a cyclization reaction can be performed on the resin, followed by cleavage from the support to yield the desired cyclic peptide.
Q2: Are there any limitations to using this compound for solid-phase synthesis of cyclic peptides?
A2: While this compound enables the synthesis of cyclic peptides, the research on chlorofusin synthesis highlights a potential limitation []. Cyclization of the linear peptide on the resin yielded a mixture of diastereomers. This means that the final product was not a single, well-defined molecule but a mixture of two isomers. While one isomer was identified as analogous to the natural product, the presence of diastereomers necessitates additional purification steps and potentially impacts the overall yield and biological activity of the synthesized peptide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


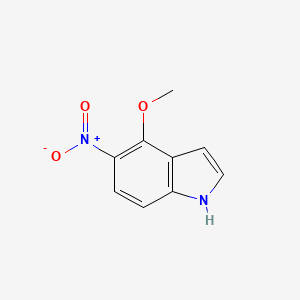
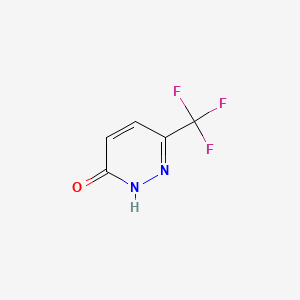
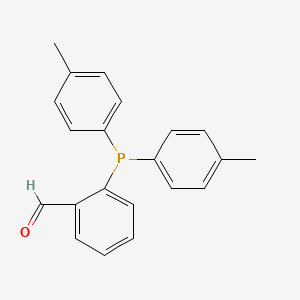
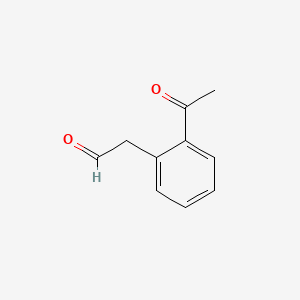
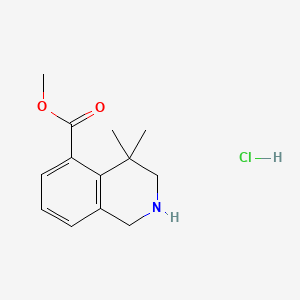
![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)
![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)
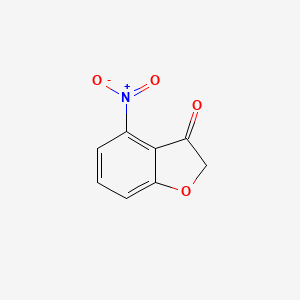

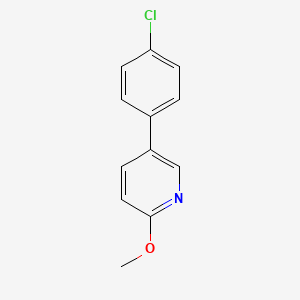
![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)
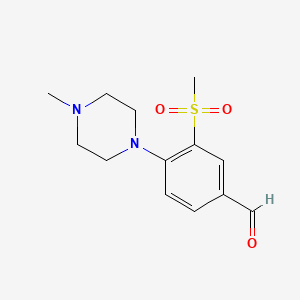
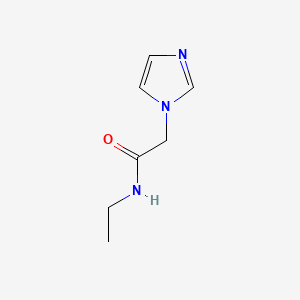
![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)
